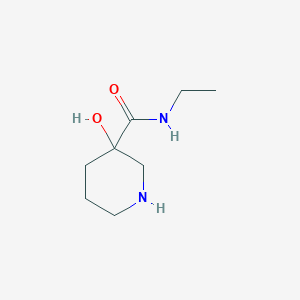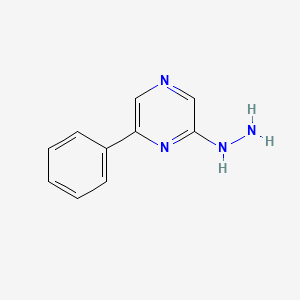![molecular formula C11H9ClN4 B13879888 5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13879888.png)
5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile: is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents, including alumina–silica-supported MnO2, which provides high yields under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of recyclable catalysts and green solvents further enhances the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the chlorophenyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding pyrazole-4-carboxylic acids.
Reduction: Formation of 5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a versatile building block in organic synthesis. It is used to construct diverse heterocyclic scaffolds, which are essential in the development of new pharmaceuticals .
Biology: In biological research, 5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific kinases, which are crucial in various cellular processes .
Medicine: The compound is being explored for its potential therapeutic applications. It has demonstrated anti-inflammatory, anti-cancer, and anti-microbial properties in preliminary studies .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain kinases, which play a pivotal role in signal transduction pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 3-Amino-1-methyl-1H-pyrazole hydrochloride
- 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-ylamine
Comparison: Compared to its analogs, 5-Amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile exhibits unique properties due to the presence of the 2-chlorophenyl group. This substitution enhances its biological activity and makes it a more potent inhibitor of specific enzymes. Additionally, its chemical stability and ease of synthesis make it a preferred choice in various applications .
Eigenschaften
Molekularformel |
C11H9ClN4 |
|---|---|
Molekulargewicht |
232.67 g/mol |
IUPAC-Name |
5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H9ClN4/c12-10-4-2-1-3-8(10)7-16-11(14)9(5-13)6-15-16/h1-4,6H,7,14H2 |
InChI-Schlüssel |
MUTDBZOTWYIUGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C(=C(C=N2)C#N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


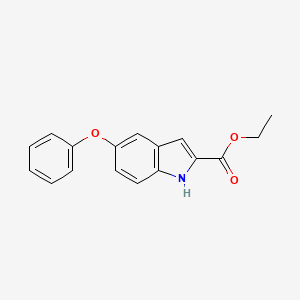
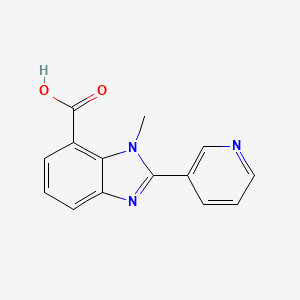
![6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine](/img/structure/B13879830.png)
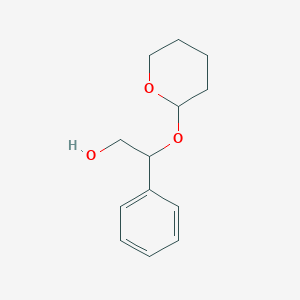
![N-(3-aminophenyl)-2-[4-(cyclopropylmethyl)piperazin-1-yl]acetamide](/img/structure/B13879843.png)
![N-[(2,3-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B13879847.png)
![2-[4-(Nonyloxy)phenyl]-5-octylpyrimidine](/img/structure/B13879850.png)
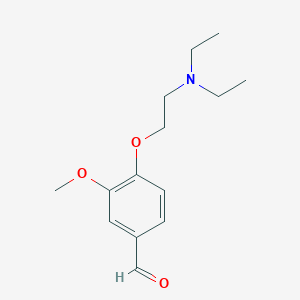
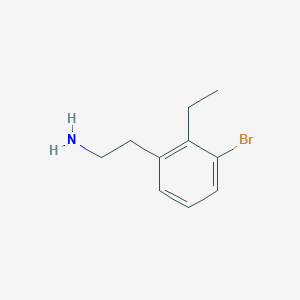
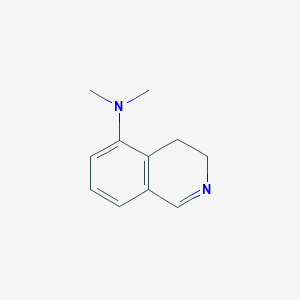
![2-(6-methylsulfanylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13879881.png)
